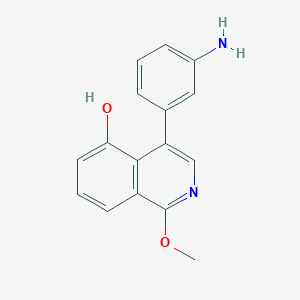

4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol

CAS No.: 656233-97-5

Cat. No.: VC15923658

Molecular Formula: C16H14N2O2

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 656233-97-5 |

|---|---|

| Molecular Formula | C16H14N2O2 |

| Molecular Weight | 266.29 g/mol |

| IUPAC Name | 4-(3-aminophenyl)-1-methoxyisoquinolin-5-ol |

| Standard InChI | InChI=1S/C16H14N2O2/c1-20-16-12-6-3-7-14(19)15(12)13(9-18-16)10-4-2-5-11(17)8-10/h2-9,19H,17H2,1H3 |

| Standard InChI Key | VXGZFQCAPGWPDZ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NC=C(C2=C1C=CC=C2O)C3=CC(=CC=C3)N |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound has the molecular formula C₁₆H₁₄N₂O₂ and a molecular weight of 266.29 g/mol . Its IUPAC name, 4-(3-aminophenyl)-1-methoxyisoquinolin-5-ol, reflects the positions of key functional groups:

-

A methoxy group (-OCH₃) at the 1-position of the isoquinoline ring.

-

A hydroxyl group (-OH) at the 5-position.

The isoquinoline core provides a planar aromatic system, while the substituents introduce hydrogen-bonding capabilities and electronic modulation (Figure 1).

Table 1: Key Molecular Identifiers

Physicochemical Properties

Computed Physicochemical Parameters

PubChem-derived computational data provide insights into the compound’s behavior:

-

Hydrogen Bond Donors/Acceptors: 2 donors (NH₂ and OH) and 4 acceptors (N and O atoms) .

-

Topological Polar Surface Area (TPSA): 68.4 Ų, suggesting moderate polarity and potential blood-brain barrier permeability .

-

Rotatable Bonds: 2, implying conformational flexibility at the methoxy and aminophenyl groups .

These properties align with Lipinski’s Rule of Five, supporting its potential as an orally bioavailable drug candidate .

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3-AA | 3.0 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 4 | |

| TPSA | 68.4 Ų | |

| Rotatable Bond Count | 2 |

Structural Analogues and Comparative Analysis

EPA Dashboard Analogues

The U.S. EPA’s CompTox Chemicals Dashboard lists 24 structural analogs, including:

-

4-(4-Aminophenyl)-1-methoxyisoquinolin-5-ol (DTXSID80798352): Differs in the aminophenyl substituent’s position (para vs. meta) .

-

4-[4-(Dimethylamino)phenyl]-1-methoxyisoquinolin-5-ol (DTXSID80798352): Features a dimethylamino group, altering electronic properties .

Table 3: Key Analogues and Structural Variations

| Compound | Substituent Variation | Potential Impact on Activity |

|---|---|---|

| 4-(4-Aminophenyl)-1-methoxyisoquinolin-5-ol | Amino group at para position | Altered receptor binding |

| 4-(3-Nitrophenyl)-1-methoxyisoquinolin-5-ol | Nitro group instead of amino | Increased electron deficiency |

The meta-substituted amino group in 4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol may enhance hydrogen-bonding interactions compared to para-substituted analogs .

Hypothesized Biological Activities

Mechanistic Insights from Structural Features

The compound’s structure suggests potential interactions with biological targets:

-

Aminophenyl Group: May engage in π-π stacking with aromatic residues in enzyme active sites.

-

Hydroxyl and Methoxy Groups: Could participate in hydrogen bonding or modulate electron density.

Isoquinoline derivatives are known to inhibit kinases and intercalate DNA, implying possible anticancer applications .

Research Gaps and Future Directions

Unexplored Therapeutic Areas

-

Neuroprotection: Isoquinolines modulate neurotransmitter systems, but no studies have tested this compound in neuronal models.

-

Antiviral Activity: Structural similarity to HIV integrase inhibitors warrants evaluation against viral proteases.

Synthetic Challenges

Publicly available data lack details on synthesis routes. Future work could explore:

-

Palladium-Catalyzed Coupling: For introducing the aminophenyl group.

-

Selective Methoxylation: To optimize yield and purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume